molecular formula C10H15ClN2O2S B1417913 ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride CAS No. 251349-56-1

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

Cat. No. B1417913
M. Wt: 262.76 g/mol
InChI Key: RWZYILAQTIQGAU-OGFXRTJISA-N
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Description

Ethyl 2-(®-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-aminothiazoles as starting materials . An optimized protocol for the transformation of enamide ester to thiazole-4-carboxylate involves treatment with 2 equivalents of Lawesson’s Reagent (LR) in refluxing toluene for 2 hours, yielding the thiazole-4-carboxylate .

Scientific Research Applications

Chemistry and Properties of Related Compounds

The research on compounds containing thiazole and pyrrolidine units demonstrates a broad interest in their chemical properties and potential applications. For instance, thiazole derivatives are recognized for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties (Abdurakhmanova et al., 2018). The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlight the chemical versatility and the biological significance of these compounds.

Synthesis and Transformation

Research into the synthesis of related compounds emphasizes the development of novel methodologies for constructing thiazole and pyrrolidine-containing molecules. The synthesis approaches aim at enhancing the pharmacological profile of these compounds, indicating their importance in medicinal chemistry (Veinberg et al., 2015). The stereochemistry of phenylpiracetam and its methyl derivative, for example, sheds light on the intricate relationship between molecular structure and biological activity, suggesting that slight modifications can significantly impact therapeutic efficacy.

Biological Applications

Thiazole and pyrrolidine derivatives have been investigated for a variety of biological applications, from antimicrobial to anti-inflammatory and antioxidant activities. The exploration of these compounds for developing new therapeutic agents underlines the ongoing interest in leveraging their biological properties for health-related applications. For instance, research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the therapeutic potential of thiazole-based molecules (Raut et al., 2020).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

In the future, it is aimed to develop a pharmacophore model . The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYILAQTIQGAU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H]2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659961
Record name Ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

CAS RN

251349-56-1
Record name Ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 2
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 3
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 4
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 5
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Reactant of Route 6
ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

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